Home > Products > Screening Compounds P84661 > 3-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
3-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide - 313469-41-9

3-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Catalog Number: EVT-2916580
CAS Number: 313469-41-9
Molecular Formula: C15H11FN2O2S
Molecular Weight: 302.32
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide belongs to the class of benzothiazole derivatives, specifically N-benzothiazol-2-yl benzamides. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, anthelmintic, antimicrobial, and antitumor properties [, , , , , , , , ]. Although 3-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide itself is not directly studied in the provided papers, its structural similarities to researched compounds suggest potential for similar applications in scientific research.

Synthesis Analysis

Although a specific synthesis route for 3-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is not provided in the papers, a general approach for synthesizing similar N-benzothiazol-2-yl benzamide derivatives can be extrapolated from the available data [, , , ].

  • Formation of the benzothiazole core: This can be achieved by reacting a substituted aniline with potassium thiocyanate (KSCN) in the presence of bromine and ammonia [].

  • Coupling with anthranilic acid: The resulting 2-amino benzothiazole derivative is then coupled with anthranilic acid in the presence of a base like pyridine [].

Mechanism of Action
  • Enzyme inhibition: It could act as an inhibitor of specific enzymes involved in inflammation, bacterial growth, or tumor cell proliferation [, , , , ].

  • Receptor modulation: It could bind to specific receptors, modulating their activity and downstream signaling pathways [, , ].

  • Interference with cellular processes: It could disrupt crucial cellular processes like DNA replication or protein synthesis, leading to growth inhibition or cell death [, ].

Physical and Chemical Properties Analysis
  • Solubility: Its solubility will depend on the solvent used. It is likely to be soluble in organic solvents like dimethylformamide, dioxane, and acetone, but less soluble in water [, ].
  • Spectroscopic properties: Characteristic peaks in UV, IR, 1H NMR, and Mass spectral data would be expected [, , , ].
Applications
  • Anti-inflammatory research: Examining its potential to inhibit inflammatory pathways and reduce inflammation in in vitro and in vivo models [, ].

  • Antimicrobial research: Testing its efficacy against various bacterial and fungal strains to identify potential antimicrobial activity [, , ].

  • Antitumor research: Investigating its ability to inhibit the growth of cancer cell lines and exploring its mechanism of action in tumor cells [, ].

N-(1,3-benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide

1. Compound Description: N-(1,3-benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide is a benzamide derivative investigated for its potential as a glucokinase activator []. Glucokinase activators are of significant interest for the development of novel antidiabetic therapies.

N-(1,3-Benzothiazol-2-yl)-3-[(2-chloro-4-nitrophenyl)sulfamoyl]benzamide

1. Compound Description: Similar to the previous compound, N-(1,3-Benzothiazol-2-yl)-3-[(2-chloro-4-nitrophenyl)sulfamoyl]benzamide is also a benzamide derivative explored as a potential glucokinase activator []. The presence of the 2-chloro-4-nitrophenyl sulfamoyl group introduces different electronic and steric properties compared to the unsubstituted phenylsulfamoyl group.

N-(1,3-benzothiazol-2-yl)-3-(benzylsulfamoyl)benzamide

1. Compound Description: N-(1,3-benzothiazol-2-yl)-3-(benzylsulfamoyl)benzamide is another benzamide derivative examined for its ability to activate glucokinase []. It features a benzylsulfamoyl group at the 3-position of the benzamide ring, providing a different substitution pattern compared to the previous two compounds.

N-(1,3-Benzothiazol-2-yl)-3-(butylsulfamoyl)benzamide

1. Compound Description: N-(1,3-Benzothiazol-2-yl)-3-(butylsulfamoyl)benzamide is yet another example of a benzamide derivative investigated as a glucokinase activator []. The butylsulfamoyl group at the 3-position brings an aliphatic chain into the structure, contrasting with the aromatic or halogenated substituents of the previously discussed compounds.

N-(1,3-Benzothiazol-2-yl)-3-(methylsulfamoyl)benzamide

1. Compound Description: N-(1,3-Benzothiazol-2-yl)-3-(methylsulfamoyl)benzamide, a benzamide derivative, has also been studied for its glucokinase activation potential []. This compound introduces a small, electron-donating methyl group as part of the sulfamoyl substituent at the 3-position of the benzamide ring.

N-(1,3-benzothiazol-2-yl)-3-[(2-methylphenyl)sulfamoyl]benzamide

1. Compound Description: N-(1,3-benzothiazol-2-yl)-3-[(2-methylphenyl)sulfamoyl]benzamide is a benzamide derivative studied for its potential to activate glucokinase []. In this compound, the sulfamoyl group at the 3-position of the benzamide ring is substituted with a 2-methylphenyl group, introducing both aromatic and steric elements.

N-(1,3-benzothiazol-2-yl)-3-[(4-bromophenyl)sulfamoyl]benzamide

1. Compound Description: N-(1,3-benzothiazol-2-yl)-3-[(4-bromophenyl)sulfamoyl]benzamide is another benzamide derivative evaluated for its glucokinase activation properties []. The presence of a 4-bromophenyl group on the sulfamoyl substituent at the 3-position introduces a bulky halogen atom into the structure.

N-(1,3-benzothiazol-2-yl)-3-[(4-nitrophenyl)sulfamoyl]benzamide

1. Compound Description: N-(1,3-benzothiazol-2-yl)-3-[(4-nitrophenyl)sulfamoyl]benzamide is a benzamide derivative investigated for its glucokinase activator potential []. The 4-nitrophenyl group on the sulfamoyl substituent at the 3-position brings a strong electron-withdrawing group into the structure.

N-(1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)sulfamoyl]benzamide

1. Compound Description: N-(1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)sulfamoyl]benzamide is a benzamide derivative explored as a potential glucokinase activator []. The sulfamoyl group at the 3-position of the benzamide ring is substituted with a 4-methylphenyl group, which introduces a small, electron-donating methyl group.

N-(1,3-Benzothiazol-2-yl)-3-(propylsulfamoyl)benzamide

1. Compound Description: N-(1,3-Benzothiazol-2-yl)-3-(propylsulfamoyl)benzamide is a benzamide derivative evaluated for its ability to activate glucokinase []. The propylsulfamoyl group at the 3-position of the benzamide ring incorporates a short aliphatic chain.

2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

1. Compound Description: 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is a compound where the adamantyl substituent occupies the gauche position relative to the C—N bond of the acetamide moiety [].

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide (BTC-j)

1. Compound Description: N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide, designated as BTC-j, is a benzothiazole derivative with promising antimicrobial properties []. It has shown good antibacterial activity against S. aureus, B. subtilis, E. coli, and P. aeruginosa at varying minimum inhibitory concentrations (MICs) [].

N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide (BTC-r)

1. Compound Description: N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide, designated as BTC-r, is another benzothiazole derivative that has exhibited good antimicrobial potential []. Like BTC-j, it features a 2-(pyridine-3-ylamino)acetamide group, but it differs in the substitution on the benzothiazole ring, having a nitro group at the 6-position.

4-(6-fluoro-3-oxo-1,3-dihydro-pyrazolo[4,3-c]cinnolin-2-yl)-N-(2,2-difluoro-ethyl)-benzamide

1. Compound Description: 4-(6-fluoro-3-oxo-1,3-dihydro-pyrazolo[4,3-c]cinnolin-2-yl)-N-(2,2-difluoro-ethyl)-benzamide is a potent CD80 antagonist []. CD80 antagonists are being investigated for their potential in treating autoimmune diseases and transplant rejection. The compound is formulated as its choline salt to improve its aqueous solubility for pharmaceutical use [].

4-fluoro-N-indan-2-yl-benzamide (AVE9488)

1. Compound Description: 4-fluoro-N-indan-2-yl-benzamide, also known as AVE9488, is a small-molecule compound with antiatherosclerotic effects []. It acts by enhancing endothelial nitric oxide synthase (eNOS) expression and preventing eNOS uncoupling []. This compound has shown promise in preclinical studies for the treatment of cardiovascular diseases associated with reduced nitric oxide levels.

2,2-difluoro-benzo[1,3]dioxole-5-carboxylic acid indan-2-ylamide (AVE3085)

1. Compound Description: 2,2-difluoro-benzo[1,3]dioxole-5-carboxylic acid indan-2-ylamide, also known as AVE3085, is a small-molecule compound structurally related to AVE9488 and also exhibits antiatherosclerotic effects []. Similar to AVE9488, it acts by enhancing eNOS expression and preventing eNOS uncoupling []. AVE3085 has demonstrated efficacy in preclinical models of cardiovascular disease.

(2-methoxy-(11)C)-N-(4-(3,4-dihydro-6,7-dimethoxy-isoquinolin-2(1H)-yl)butyl)-5-methylbenzamide ([(11)C]2)

1. Compound Description: (2-methoxy-(11)C)-N-(4-(3,4-dihydro-6,7-dimethoxy-isoquinolin-2(1H)-yl)butyl)-5-methylbenzamide, labeled as [(11)C]2, is a carbon-11 labeled radiotracer developed for imaging sigma2 receptors in breast tumors using positron emission tomography (PET) []. It shows high tumor uptake and a suitable tumor-to-background ratio for imaging []. Blocking studies suggest that it labels sigma2 receptors in vivo [].

N-(cyclopropylmethoxy)-3,4,5-trifluoro-2-[(4-iodo-2-methylphenyl)amino]benzamide (PD198306)

1. Compound Description: N-(cyclopropylmethoxy)-3,4,5-trifluoro-2-[(4-iodo-2-methylphenyl)amino]benzamide, designated as PD198306, is a novel anti-staphylococcal compound []. It exhibited strong activity against methicillin-resistant Staphylococcus aureus (MRSA, strain MW2), reducing the severity of infections in both Caenorhabditis elegans and Galleria mellonella models with a minimal inhibitory concentration (MIC) of 2-8 µg/mL [].

N-[(4-fluorophenyl)methyl]-4-[5-(2,2,2-trifluoroacetyl)-2-thienyl]benzamide

1. Compound Description: N-[(4-fluorophenyl)methyl]-4-[5-(2,2,2-trifluoroacetyl)-2-thienyl]benzamide is a compound specifically mentioned as an exclusion within the scope of a patent covering novel HDAC inhibitors []. Although this compound is not directly investigated for its biological activity in the provided research, it serves as a structural reference point.

N-[(4-fluorophenyl)methyl]-3-[5-(2,2,2-trifluoroacetyl)-2-thienyl]benzamide

1. Compound Description: Similar to the previous compound, N-[(4-fluorophenyl)methyl]-3-[5-(2,2,2-trifluoroacetyl)-2-thienyl]benzamide is also excluded from the scope of the patent claiming novel HDAC inhibitors []. Its biological activity is not investigated in the provided papers, but its structure serves as a comparison point.

4-(6-(4-(trifluoromethoxy)phenylamino)-5-methylpyrimidin-4-yl)-N-(2-morpholinoethyl)benzamide

1. Compound Description: 4-(6-(4-(trifluoromethoxy)phenylamino)-5-methylpyrimidin-4-yl)-N-(2-morpholinoethyl)benzamide is a compound identified as a potential inhibitor of myristoylation []. Myristoylation is a crucial process for the proper functioning of various proteins, and its inhibition has been explored as a therapeutic strategy for diseases like cancer.

Properties

CAS Number

313469-41-9

Product Name

3-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

IUPAC Name

3-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Molecular Formula

C15H11FN2O2S

Molecular Weight

302.32

InChI

InChI=1S/C15H11FN2O2S/c1-20-11-5-6-12-13(8-11)21-15(17-12)18-14(19)9-3-2-4-10(16)7-9/h2-8H,1H3,(H,17,18,19)

InChI Key

HDFDOMLAJISFQF-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.